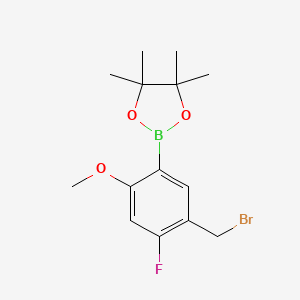

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

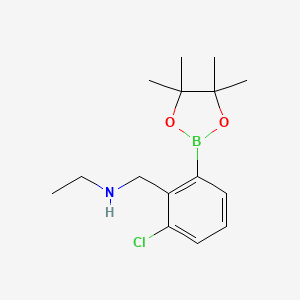

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C14H19BBrFO3 . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the process of catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis

The IUPAC name of this compound is 2- (4-bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight is 331.0 .Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are involved in various chemical reactions. One notable reaction is the catalytic protodeboronation, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .Physical And Chemical Properties Analysis

This compound is susceptible to hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Scientific Research Applications

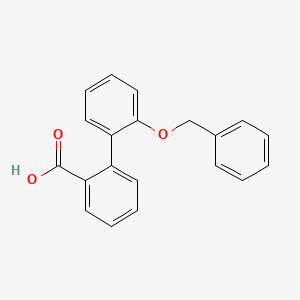

Suzuki–Miyaura Cross-Coupling

One of the most prominent applications of this compound is in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound serves as a boron reagent, which, under the right conditions, can couple with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is particularly valued for its mild conditions and the ability to tolerate a wide range of functional groups.

Protodeboronation

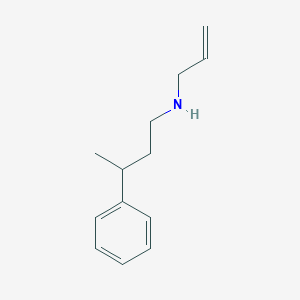

Another significant application is in the protodeboronation of pinacol boronic esters . This process involves the removal of the boron group from the molecule, which can be a crucial step in multi-stage synthetic pathways. The protodeboronation of this compound can be used in the formal total synthesis of complex natural products like δ-®-coniceine and indolizidine 209B .

Friedel-Crafts Alkylation

The compound is also used in Friedel-Crafts alkylation reactions . This type of reaction involves the alkylation of aromatic compounds, such as hydronaphthalenes, to form new carbon-carbon bonds. The boronic ester acts as a reactant in this process, providing a method to introduce alkyl groups into aromatic systems.

Synthesis of Molecular Switches

Researchers have utilized this compound in the synthesis of 9,10-diarylanthracenes , which are compounds of interest for their potential use as molecular switches. These switches can change their structural conformation in response to external stimuli, making them useful in materials science and nanotechnology.

Cross-Coupling with Carbazolyl or Aryl Halides

This boronic ester is involved in cross-coupling reactions with carbazolyl or aryl halides . Such reactions are important for the synthesis of complex aromatic compounds, which have applications in pharmaceuticals, agrochemicals, and organic materials.

Preparation of Homoleptic Diarylmercurials

Lastly, the compound can be used for the preparation of homoleptic diarylmercurials . These organomercury compounds are of interest in various fields, including catalysis and material science. The boronic ester serves as a reactant in the presence of palladium-phosphine catalysts and potassium carbonate to facilitate this transformation.

Mechanism of Action

Target of Action

The primary target of 5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name |

2-[5-(bromomethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrFO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)11(17)7-12(10)18-5/h6-7H,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHMWDFGZCCABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromomethyl-4-fluoro-2-methoxyphenylboronic acid, pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)